molecular formula C20H21NO3 B2799086 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide CAS No. 2034610-44-9

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide

Cat. No.: B2799086
CAS No.: 2034610-44-9
M. Wt: 323.392
InChI Key: QKKCRGQOTNFQMX-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide is a synthetic organic compound featuring a benzofuran core linked to a propan-2-yl group, further connected via an amide bond to a 2-phenoxypropanamide moiety. Its structure combines aromatic (benzofuran, phenyl) and amide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(12-18-13-16-8-6-7-11-19(16)24-18)21-20(22)15(2)23-17-9-4-3-5-10-17/h3-11,13-15H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKCRGQOTNFQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.

    Alkylation: The benzofuran derivative is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzofuran derivative with 2-phenoxypropanoic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Core Structural Features

The compound’s benzofuran-propanamide scaffold distinguishes it from other derivatives. Key comparisons include:

Compound Core Structure Substituents Key Differences
Target Compound Benzofuran-propanamide 2-phenoxypropanamide Reference compound for comparison.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Biphenyl-propanamide Fluoro-biphenyl, indol-3-yl-ethyl group Biphenyl instead of benzofuran; indole substituent introduces heterocyclic diversity.
N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]benzamide Benzamide (not propanamide) 3,4-dimethoxyphenyl, acetyl group Benzamide backbone; methoxy groups may enhance solubility or binding affinity.
N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide Benzodioxole-propanamide Methylenedioxyphenyl (SA-8) Benzodioxole core instead of benzofuran; alters electron density and metabolism.
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine Benzofuran-amine Methylamine substituent (no amide) Amine functionality vs. amide; likely differences in bioavailability and activity.

Research Implications and Gaps

  • Activity Prediction : Structural similarities to spasmolytic benzamides suggest the target compound could be screened for similar activities.
  • Synthetic Optimization: Substituting the phenoxy group with methoxy or fluoro-biphenyl moieties (as in ) might modulate potency or selectivity.
  • Pharmacokinetics : The benzofuran core may confer metabolic resistance compared to indole or benzodioxole analogs .

Q & A

Q. Optimization Factors :

  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF or DCM) improve reaction efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .

Table 1 : Comparison of Reaction Yields Under Different Conditions

StepCatalystSolventYield (%)Purity (%)
1H₂SO₄Toluene7285
1POCl₃DCM8892
2K₂CO₃DMF6589

How can structural conformation and electronic properties of this compound be analyzed?

Basic Research Question

  • X-ray Crystallography : Resolves 3D atomic arrangements and bond angles .
  • Computational Methods : DFT calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps, dipole moments) .
  • Spectroscopy : NMR (¹³C/¹H) and FT-IR confirm functional groups and regiochemistry .

Q. Advanced Consideration :

  • Dynamic Behavior : Molecular dynamics simulations (e.g., AMBER) assess flexibility in biological environments .

What methodologies are recommended to resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity ).
  • Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) .
  • Target Validation : Use in silico docking (AutoDock Vina) to verify binding affinity to purported targets (e.g., enzyme active sites) .

Table 2 : Bioactivity Data for Structural Analogues

Compound ModificationIC₅₀ (µM, Antimicrobial)IC₅₀ (µM, Cancer Cells)
2-Fluorophenyl12.5 ± 1.245.3 ± 3.8
4-Methoxyphenyl28.7 ± 2.118.9 ± 1.5

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